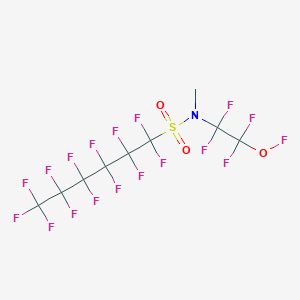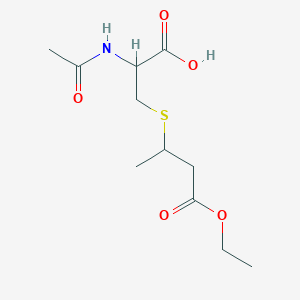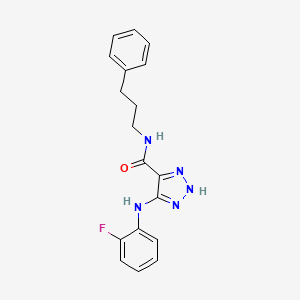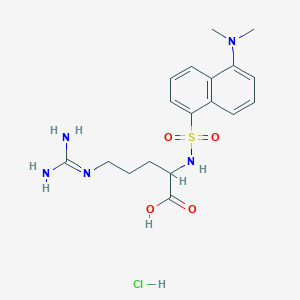
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated surfactant known for its unique properties, including excellent wetting, spreading, dispersing, emulsifying, and adsorbing abilities . This compound is slightly soluble in water and is stable under normal conditions . It is used in various industrial applications due to its remarkable chemical stability and surface activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide typically involves the reaction of perfluoroalkyl sulfonyl fluoride with N-methyl ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Perfluoroalkyl sulfonyl fluoride and N-methyl ethanolamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques such as distillation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used as a wetting agent, spreading agent, and emulsifier in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves its ability to reduce surface tension and enhance the interaction between different phases. The molecular targets include hydrophobic surfaces and interfaces, where the compound adsorbs and forms a monolayer, thereby reducing surface tension and promoting wetting and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated surfactant with similar properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar surfactant properties.
Perfluorooctanesulfonamide (PFOSA): A related compound with similar chemical structure and properties.
Uniqueness
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is unique due to its specific molecular structure, which imparts excellent wetting, spreading, and emulsifying properties. Its stability and biodegradability make it a preferred choice in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H3F18NO3S |
|---|---|
Molekulargewicht |
547.16 g/mol |
IUPAC-Name |
[1,1,2,2-tetrafluoro-2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hypofluorite |
InChI |
InChI=1S/C9H3F18NO3S/c1-28(7(21,22)8(23,24)31-27)32(29,30)9(25,26)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)20/h1H3 |
InChI-Schlüssel |
JMFUQSJXWOBEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(C(OF)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102546.png)
![1H-Benz[e]indolium, 2-[5-[1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-1,1-dimethyl-3-(3-sulfopropyl)-, inner salt, sodium salt](/img/structure/B14102551.png)
![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)


![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B14102594.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14102596.png)
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102608.png)
![2-(2-Methoxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102614.png)

